
Rotigaptid
Übersicht
Beschreibung
Rotigaptid ist ein Peptidanalog, das sich in der klinischen Erforschung zur Behandlung von Herzrhythmusstörungen, insbesondere Vorhofflimmern, befindet . Es ist bekannt, dass es die interzelluläre Leitfähigkeit von Gap Junctions in Herzmuskelzellen erhöht . Gap Junctions sind Proteinkanäle, die für die Leitung von elektrischen Impulsen zwischen den Zellen im Herzen verantwortlich sind, um einen normalen Rhythmus zu gewährleisten . Die Peptidsequenz von this compound lautet Ac-D-Tyr-D-Pro-D-Hyp-Gly-D-Ala-Gly-NH2 .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: This compound wird durch Festphasenpeptidsynthese hergestellt, eine Methode, die häufig für die Produktion von Peptiden verwendet wird . Die Synthese beinhaltet die sequenzielle Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid und Hydroxybenzotriazol, um die Bildung von Peptidbindungen zu erleichtern . Die Schutzgruppen werden mit Trifluoressigsäure entfernt, und das Endprodukt wird vom Harz abgespalten und durch Hochleistungsflüssigkeitschromatographie gereinigt .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Automatische Peptidsynthesizer werden oft eingesetzt, um die Effizienz und Reproduzierbarkeit zu erhöhen . Der Reinigungsprozess wird mit präparativer Hochleistungsflüssigkeitschromatographie hochskaliert, und das Endprodukt wird lyophilisiert, um eine stabile Pulverform zu erhalten .
Wissenschaftliche Forschungsanwendungen
Cardiac Arrhythmias
Rotigaptide is under investigation for its antiarrhythmic properties. It has shown efficacy in reducing the incidence of ventricular arrhythmias in various preclinical models. In particular, studies have demonstrated that rotigaptide can reduce the size of myocardial infarctions and improve outcomes following ischemia-reperfusion injury (IRI) in both animal models and human subjects .
Ischemia-Reperfusion Injury
Research indicates that rotigaptide significantly mitigates IRI effects by preserving endothelial function and reducing myocardial damage during reperfusion. In a porcine model, administration of rotigaptide prior to reperfusion led to a marked decrease in infarct size (18.7% vs. 43.6% in controls) when measured against the area at risk . Moreover, it has been shown to protect against endothelial dysfunction during IRI in human trials, suggesting its potential for broader cardiovascular applications .
Table 1: Summary of Preclinical and Clinical Findings on Rotigaptide
Recent Research Insights
Recent studies have further elucidated the protective mechanisms of rotigaptide beyond its antiarrhythmic effects:
- Cytokine-Induced Apoptosis : Rotigaptide has been shown to reduce cytokine-induced cell death in human pancreatic islet cells, indicating potential applications in diabetes management by preserving insulin-secreting cells .
- Mitochondrial Function : In Cx43-deficient cell models, rotigaptide improved mitochondrial function, suggesting its role in cellular stress responses and metabolic regulation .
Wirkmechanismus
Target of Action
Rotigaptide, also known as ZP-123, primarily targets connexins , specifically connexin 43 (Cx43) . Connexins are proteins that form gap junctions in cardiac muscle cells. These gap junctions are responsible for conducting electrical impulses between cells in the heart to maintain normal rhythm .
Mode of Action
It is believed to exert its effects on cardiomyocyte gap junctions throughphosphorylation events . Each gap junction is composed of a series of connexons close to each other. Each connexon is made up of 6 functional units (connexins) that associate together to form a channel between adjacent cells . Rotigaptide acts at connexins, preferentially to Cx43. Treatment with rotigaptide has been shown to activate various protein kinase C (PKC) isoforms to cause the phosphorylation of Cx43, which aids in the proper function of the connexon .
Biochemical Pathways
Rotigaptide is involved in the modulation of the gap junction intercellular conductance in cardiac muscle cells . By preventing the dephosphorylation and thereby uncoupling of Cx43, it increases intercellular conductance . This modulation of gap junctions is a promising and novel mechanism of action for the treatment of cardiovascular disorders .
Pharmacokinetics
It is known that rotigaptide is a peptide analog , which suggests that it may be subject to proteolytic degradation and renal excretion, common pathways for peptide drugs.
Result of Action
Rotigaptide has been shown to reduce the dispersion and beat-to-beat variability of action potential duration (APD) and improve slowed conduction . This can defer the onset of arrhythmogenic spatially discordant alternans (SDA) by dynamic pacing and elevate the pacing threshold of ventricular fibrillation (VF) during therapeutic hypothermia . The effect of rotigaptide on therapeutic hypothermia-enhanced vf inducibility was statistically insignificant .
Action Environment
The effectiveness of rotigaptide can be influenced by environmental factors such as temperature. For instance, during therapeutic hypothermia, rotigaptide was found to improve action potential duration dispersion and beat-to-beat variability and conduction disturbance . These beneficial electrophysiological effects were unable to significantly suppress therapeutic hypothermia-enhanced vf inducibility .
Biochemische Analyse
Biochemical Properties
Rotigaptide interacts with connexins, preferentially connexin 43 (Cx43) . It has been shown to activate various protein kinase C (PKC) isoforms to cause the phosphorylation of Cx43, which aids in the proper function of the connexon .
Cellular Effects
Rotigaptide has been shown to have a positive effect on cell-to-cell communication during physiological conditions and conditions with metabolic stress . It has also been shown to reduce cytokine-induced apoptosis in human islets .
Molecular Mechanism
The exact mechanism of action of Rotigaptide is not completely understood. It is believed to exert its effects on cardiomyocyte gap junctions through phosphorylation events . Each gap junction is composed of a series of connexons close to each other. Each connexon is made up of 6 functional units (connexins) that associate together to form a channel between adjacent cells .
Temporal Effects in Laboratory Settings
Rotigaptide has been shown to produce a small increase in cell-to-cell coupling during physiological conditions and a larger increase during conditions with metabolic stress . It has also been shown to prevent the loss of Cx43 protein expression in neonatal cardiomyocytes .
Dosage Effects in Animal Models
In animal models, Rotigaptide has been shown to prevent ovariectomy-induced bone loss . In another study, it was found that Rotigaptide treatment in mice and rats did not result in toxicity in either species .
Metabolic Pathways
It is known that it interacts with connexins, specifically connexin 43 (Cx43), and influences their phosphorylation state .
Subcellular Localization
Given its interaction with connexins, it is likely localized at the cell membrane where these proteins are typically found .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rotigaptide is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides . The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate the formation of peptide bonds . The protecting groups are removed using trifluoroacetic acid, and the final product is cleaved from the resin and purified by high-performance liquid chromatography .
Industrial Production Methods: Industrial production of rotigaptide follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility . The purification process is scaled up using preparative high-performance liquid chromatography, and the final product is lyophilized to obtain a stable powder form .
Analyse Chemischer Reaktionen
Reaktionstypen: Rotigaptid unterliegt während seiner Synthese hauptsächlich Peptidbindungsbildungs- und Spaltungsreaktionen . Es ist unter physiologischen Bedingungen relativ stabil und unterliegt nicht leicht Oxidations-, Reduktions- oder Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen: Die in der Synthese von this compound verwendeten Reagenzien umfassen geschützte Aminosäuren, N,N'-Diisopropylcarbodiimid, Hydroxybenzotriazol und Trifluoressigsäure . Die Reaktionen werden typischerweise in wasserfreien Lösungsmitteln wie Dimethylformamid durchgeführt .
Hauptsächlich gebildete Produkte: Das Hauptprodukt der Synthese von this compound ist das Peptid selbst mit der Sequenz Ac-D-Tyr-D-Pro-D-Hyp-Gly-D-Ala-Gly-NH2 . Die Reinheit des Endprodukts wird durch strenge Reinigungs- und Analysetechniken sichergestellt .
Vergleich Mit ähnlichen Verbindungen
Rotigaptid ist einzigartig in seiner Fähigkeit, die Gap Junction-Kommunikation speziell in Herzmuskelzellen zu verbessern . Ähnliche Verbindungen umfassen andere antiarrhythmische Peptide wie AAP10, die ebenfalls auf Gap Junctions abzielen, aber unterschiedliche Peptidsequenzen und Wirkmechanismen haben können . Die Stabilität und Wirksamkeit von this compound unter metabolischem Stress macht es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen .
Biologische Aktivität
Rotigaptide, also known as ZP123, is an antiarrhythmic peptide that has garnered attention for its ability to enhance gap junction communication, particularly in cardiac tissues. This article delves into the biological activity of rotigaptide, focusing on its mechanisms of action, effects on gap junctions, and implications for therapeutic use.
Rotigaptide functions primarily by enhancing the intercellular communication mediated by connexin 43 (Cx43), a key protein in cardiac myocytes. The compound has been shown to increase gap junction intercellular communication (GJIC) in various cell types, including neonatal rat cardiac myocytes and HL-1 atrial cells. Research indicates that rotigaptide does not alter the expression levels of Cx43 but rather influences its functional properties.
Key Findings:
- Increased Intercellular Communication : Rotigaptide significantly enhances dye transfer between cells expressing Cx43, indicating improved GJIC. For instance, treatment with 50 nM rotigaptide for 5 hours resulted in approximately 75.6% of cells transferring dye to 11 or more neighboring cells, compared to much lower percentages in control groups .
- Concentration-Dependent Effects : The enhancement of GJIC is concentration-dependent, with optimal effects observed at 50 to 100 nM concentrations. Higher concentrations may lead to diminished responses, suggesting a biphasic dose-response relationship .
Effects on Cardiac Function
Rotigaptide has been investigated for its potential to mitigate arrhythmias by improving electrical coupling between cardiomyocytes. Studies using dual whole-cell patch-clamp techniques have demonstrated that rotigaptide can acutely and chronically increase resting gap-junction conductance (gj) by 5-20% in cultured neonatal murine ventricular cardiomyocytes .
Table 1: Effects of Rotigaptide on Gap Junction Conductance
Concentration (nM) | Duration (h) | Initial gj (nS) | Change (%) |
---|---|---|---|
0 | - | 2.86 ± 0.72 | - |
35 | 24 | 3.37 ± 1.04 | +18.5 |
100 | 24 | 2.84 ± 0.85 | +4.5 |
200 | 24 | 2.64 ± 0.39 | - |
350 | 24 | 1.56 ± 0.46 | - |
Case Studies and Clinical Implications
Rotigaptide has advanced into clinical development due to its promising effects on cardiac function and arrhythmia prevention. Early phase I studies have shown favorable safety profiles when administered to healthy volunteers . Additionally, rotigaptide's ability to reduce ischemia-induced infarct size and prevent spontaneous ventricular arrhythmias has been documented across various animal models.
In Vivo Studies
- Bone Health : Beyond cardiac applications, rotigaptide has shown efficacy in promoting intercellular communication in osteoblasts under metabolic stress conditions. In ovariectomized rat models, rotigaptide treatment prevented significant decreases in bone strength and mineral density typically observed post-surgery .
Eigenschaften
IUPAC Name |
(2R,4S)-1-[(2R)-1-[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-[2-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N7O9/c1-15(25(41)30-12-23(29)39)32-24(40)13-31-26(42)22-11-19(38)14-35(22)28(44)21-4-3-9-34(21)27(43)20(33-16(2)36)10-17-5-7-18(37)8-6-17/h5-8,15,19-22,37-38H,3-4,9-14H2,1-2H3,(H2,29,39)(H,30,41)(H,31,42)(H,32,40)(H,33,36)/t15-,19+,20-,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJRASPBQLDRRY-TWTQBQJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)N)NC(=O)CNC(=O)C1CC(CN1C(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H]1C[C@@H](CN1C(=O)[C@H]2CCCN2C(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N7O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355151-12-1 | |
Record name | Rotigaptide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355151121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rotigaptide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13067 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ROTIGAPTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFA1W6KO7N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.